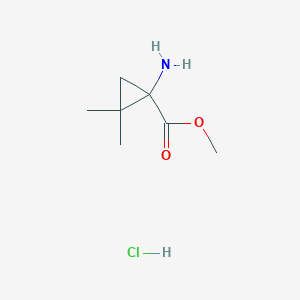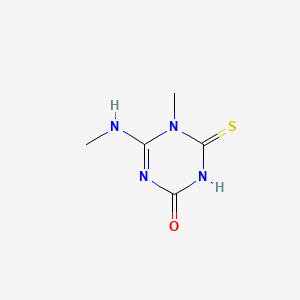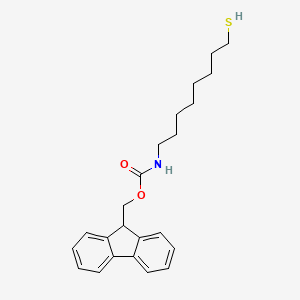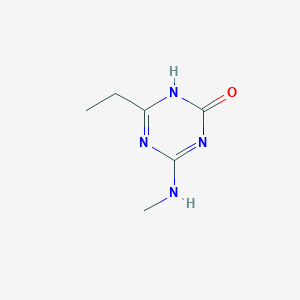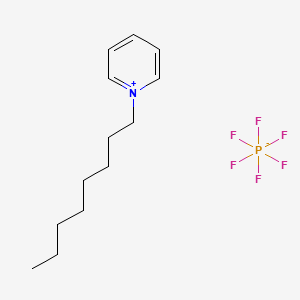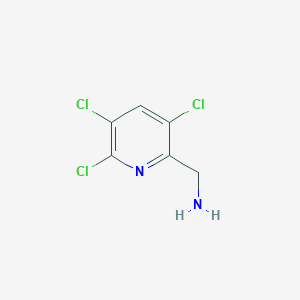![molecular formula C28H44N2O2 B13130229 3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two octyloxy groups attached to the biphenyl core, along with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dihydroxybiphenyl and 1-bromooctane.
Etherification: The hydroxyl groups of 4,4’-dihydroxybiphenyl are etherified with 1-bromooctane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The resulting 3,3’-bis(octyloxy)-[1,1’-biphenyl] is then subjected to nitration followed by reduction to introduce the amine groups at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkoxy or aryloxy derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics. The compound’s ability to form ordered structures is crucial for its applications in liquid crystal displays and other optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dioctyloxybiphenyl: Similar structure but lacks the amine groups.
3,3’-Dioctyloxy-[1,1’-biphenyl]-4,4’-dinitro: Contains nitro groups instead of amine groups.
4,4’-Dioctyloxy-[1,1’-biphenyl]-3,3’-diamine: Similar but with different substitution pattern.
Uniqueness
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both octyloxy and amine groups, which impart distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propiedades
Fórmula molecular |
C28H44N2O2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
4-(4-amino-3-octoxyphenyl)-2-octoxyaniline |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-19-31-27-21-23(15-17-25(27)29)24-16-18-26(30)28(22-24)32-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20,29-30H2,1-2H3 |
Clave InChI |
HIHAITQOKZZZOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


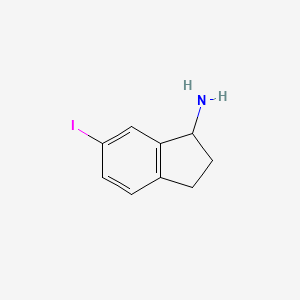
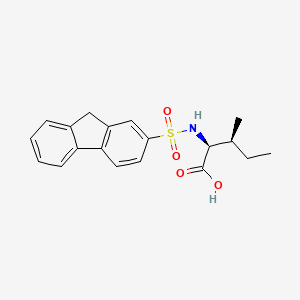
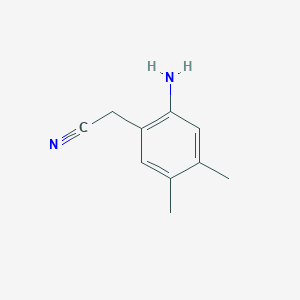
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)

